![molecular formula C12H19N3O2 B2982402 N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034583-72-5](/img/structure/B2982402.png)

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Antitumor and Antiproliferative Activity

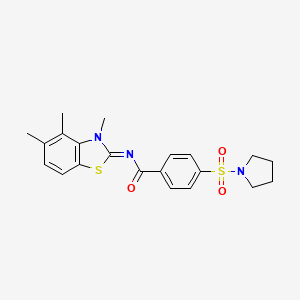

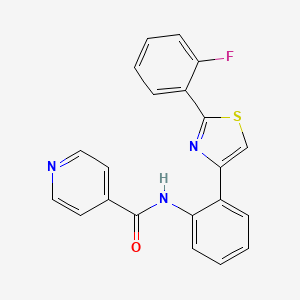

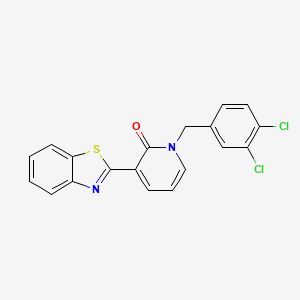

One of the key applications of benzimidazole derivatives, including compounds structurally related to N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is in the field of antitumor and antiproliferative research. These compounds exhibit promising activity against different cancer cell lines, indicating their potential as lead compounds for further optimization and development into anticancer agents. For instance, a study on benzimidazole/benzothiazole-2-carboxamides evaluated their antiproliferative activity in vitro and antioxidant capacity, highlighting their promise as efficient antioxidants and/or systems with antiproliferative activity (Cindrić et al., 2019).

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of benzimidazole derivatives reveals insights into their molecular arrangement and potential chemical properties. A study detailed the crystal and molecular structures of a benzimidazole compound obtained during the synthesis of an antitubercular agent, providing a basis for understanding the structural characteristics and synthesis pathways of similar benzimidazole compounds (Richter et al., 2023).

Physicochemical Properties

Investigations into the physicochemical properties of benzimidazole derivatives, such as their corrosion inhibition efficacy and photophysical properties, are essential for understanding their broader applications. For example, research on the corrosion inhibition efficacy of certain imidazole derivatives on mild steel in acidic solutions provides insights into their practical applications in materials science and engineering (Prashanth et al., 2021).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like xanthine oxidase .

Mode of Action

Imidazole derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of this enzyme can lead to a decrease in the production of uric acid, which is beneficial in the treatment of conditions like gout .

Biochemical Pathways

This can lead to a decrease in the production of uric acid, thereby affecting the downstream effects associated with conditions like gout .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The inhibition of xanthine oxidase by imidazole derivatives can lead to a decrease in the production of uric acid, which can have beneficial effects in the treatment of conditions like gout .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. For instance, the solubility of imidazole derivatives in water and other polar solvents can affect their bioavailability . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound .

Eigenschaften

IUPAC Name |

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8(6-17-2)15-12(16)9-3-4-10-11(5-9)14-7-13-10/h7-9H,3-6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMFPDLSQUFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1CCC2=C(C1)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2982320.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)

![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2982336.png)

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)

![3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2982342.png)